3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-12-14-24(15-13-23)28(26,27)16-11-22-20(25)10-5-17-3-1-2-4-17/h6-9,17H,1-5,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHZKSSEZXOGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The final step involves the coupling of the intermediate with a cyclopentyl group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the piperazine ring, sulfonamide linker, and alkylamide groups. These variations influence physicochemical properties, receptor affinity, and pharmacokinetics. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogs
Structural Modifications and Implications
Piperazine Substituents: The 4-fluorophenyl group in the target compound is a common feature in dopamine receptor ligands, offering balanced electronic effects (electron-withdrawing fluorine) for receptor interaction. In contrast, the 2-fluorophenyl analog () may exhibit altered binding due to steric hindrance or electronic distribution .
Linker and Amide Modifications :
- The target’s sulfonamide-ethylpropanamide linker provides rigidity and hydrogen-bonding capacity, similar to compounds in . However, pentanamide chains in and introduce flexibility, which may affect conformational binding to receptors like D3 .
The target’s lack of such groups suggests a different pharmacological profile.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The cyclopentyl group in the target compound likely confers moderate lipophilicity (clogP ~3.5–4.0), favoring BBB penetration over more polar analogs like 10f () .
- Melting Points : Analogs with bulky groups (e.g., 6i, 6j in ) exhibit higher melting points (192–230°C), indicating crystalline stability, whereas the target’s smaller substituents may result in a lower melting point .
- Metabolic Stability: The absence of ester or labile groups (e.g., cyanophenyl in 10f) suggests the target may exhibit longer half-life than compounds with electron-deficient aryl groups .
Biological Activity
3-Cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide, known by its CAS number 897618-52-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is believed to exert its biological effects through multiple mechanisms, primarily involving inhibition of specific enzymes and modulation of receptor activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonamide group may enhance solubility and bioavailability.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies indicate that similar compounds with piperazine structures exhibit antimicrobial properties. For instance, some derivatives have shown significant activity against Gram-positive bacteria like Staphylococcus aureus . The specific MIC (Minimum Inhibitory Concentration) values for related compounds suggest that modifications in the structure can lead to varying degrees of effectiveness.
-
Anticancer Activity :
- Research on structurally related compounds has demonstrated anticancer effects in various cell lines. For example, thiazole derivatives have shown selective cytotoxicity against colorectal cancer cells (Caco-2), indicating that structural modifications can enhance therapeutic efficacy . While specific data on 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is limited, its structural components suggest potential for similar activity.
-
Neurological Effects :
- Compounds containing piperazine rings are often investigated for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. This could position 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide as a candidate for treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of piperazine derivatives found that certain modifications significantly increased activity against E. faecium and S. aureus. The introduction of a fluorophenyl group was critical for enhancing antibacterial potency, suggesting that similar substitutions in 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide could yield favorable results .
Case Study 2: Anticancer Potential
In vitro assays conducted on various thiazole derivatives indicated that structural variations significantly influenced their anticancer efficacy against Caco-2 cells. Compounds with specific substitutions exhibited over 50% reduction in cell viability, emphasizing the importance of chemical structure in therapeutic outcomes . Further studies are needed to explore whether 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide displays similar selective toxicity.
Q & A
Q. What are the established synthetic routes for 3-cyclopentyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide, and what intermediates are critical in its preparation?
The synthesis typically involves sequential functionalization of a piperazine core. A common route begins with 4-(4-fluorophenyl)piperazine , which undergoes sulfonylation with a sulfonyl chloride derivative (e.g., 2-chloroethanesulfonyl chloride) to form the sulfonylethyl intermediate. Subsequent amidation with 3-cyclopentylpropanoyl chloride yields the final compound . Critical intermediates include:
- 4-(4-Fluorophenyl)piperazine-1-sulfonylethyl chloride (sulfonylation product).
- 3-Cyclopentylpropanoyl chloride (acylating agent).
Reaction progress is monitored via NMR spectroscopy (e.g., disappearance of starting material peaks) and mass spectrometry (e.g., molecular ion confirmation) .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Resolve structural features (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, piperazine ring protons at δ 3.0–3.5 ppm) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between sulfonylethyl and amide groups .
- High-Performance Liquid Chromatography (HPLC) : Determine purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected at m/z 439.5) .
Q. What structural features influence the compound’s reactivity and stability?
- Sulfonamide group : Prone to hydrolysis under acidic/basic conditions; stability tests in buffers (pH 2–9) are recommended .
- Piperazine ring : Participates in hydrogen bonding with biological targets (e.g., serotonin receptors) .
- Cyclopentyl moiety : Enhances lipophilicity (logP ~3.2), impacting membrane permeability in cellular assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
A Design of Experiments (DoE) approach is recommended:
| Parameter | Optimization Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DCM vs. DMF | DMF improves sulfonylation | |
| Temperature | 0–25°C (amide coupling) | Lower temps reduce side reactions | |
| Catalyst | Triethylamine (5–10 eq.) | Neutralizes HCl, drives reaction | |
| Reaction Time | 12–24 hrs (sulfonylation) | Extended time increases yield |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Contradiction Example : Overlapping NMR signals for piperazine and sulfonylethyl groups.
- Resolution Strategy :
- Use DEPT-135 NMR to distinguish CH₂ groups in the sulfonylethyl chain .
- Perform variable-temperature NMR to reduce signal broadening caused by piperazine ring dynamics .
- Cross-validate with IR spectroscopy (amide I band at ~1650 cm⁻¹) .
Q. What methodologies are suitable for evaluating the compound’s biological activity against serotonin receptors?
- In Vitro Binding Assays :
- Radioligand Displacement : Use [³H]LSD or [³H]8-OH-DPAT in HEK-293 cells expressing 5-HT₁A/2A receptors. Calculate IC₅₀ values .
- Functional Assays : Measure cAMP accumulation (5-HT₁A: Gi-coupled) or calcium flux (5-HT₂A: Gq-coupled) .
- In Silico Docking : Use AutoDock Vina to model interactions with receptor crystal structures (e.g., PDB ID: 6WGT) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Metabolism Prediction :
- CYP450 Metabolism : Use SwissADME to identify vulnerable sites (e.g., piperazine N-demethylation) .
- Phase II Conjugation : Predict glucuronidation of the sulfonamide group .
- Toxicity Profiling :
- AMES Test (in silico) : Assess mutagenicity via ProTox-II .
- hERG Inhibition : Model cardiotoxicity risk using Schrödinger’s QikProp .
Q. What strategies mitigate instability during long-term storage for biological assays?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Stabilizers : Add 1% trehalose to aqueous solutions to reduce aggregation .
- Periodic Analysis : Monitor degradation via HPLC every 3 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
